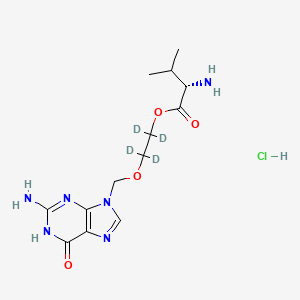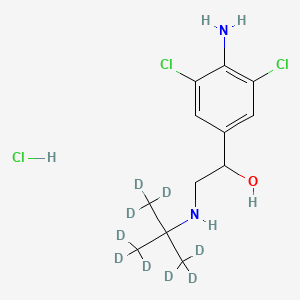
Olanzapine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olanzapine-d8 is an internal standard for the quantification of olanzapine . It’s an atypical antipsychotic that binds to dopamine D1, D2, and D4 receptors, as well as the serotonin (5-HT) receptor subtypes 5-HT2A, 5-HT2C, and 5-HT3 . It also binds to M1 muscarinic acetylcholine, α1-adrenergic, and histamine H1 receptors .
Synthesis Analysis
Olanzapine and its multicomponent solids are prepared using mechanochemistry . This process involves the use of drug molecules such as nateglinide (NAT) and pyrazinoic acid (PZO), as well as nutraceuticals .
Molecular Structure Analysis
The molecular structure of Olanzapine-d8 is 2-methyl-4-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-10H-thieno[2,3-b][1,5]benzodiazepine . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .
Physical And Chemical Properties Analysis
Olanzapine-d8 has a molecular formula of C17H12D8N4S and a formula weight of 320.5 . It’s soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (1 mg/ml) .
Scientific Research Applications
Drug Encapsulation Efficiency in Nanostructured Lipid Carriers
Olanzapine-d8 has been utilized in the study of nanostructured lipid carriers (NLCs) . These carriers are designed to enhance drug encapsulation efficiency, which is crucial for improving the bioavailability of drugs . The research explores the effects of high shear homogenization and ultrasonication on the physicochemical properties of olanzapine-loaded NLCs, which could lead to more effective drug delivery systems .
Internal Standard for Quantification by Mass Spectrometry
In analytical chemistry, Olanzapine-d8 serves as an internal standard for the quantification of olanzapine using gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS) . This application is vital for ensuring accurate and precise measurement of olanzapine in various samples, which is essential for both research and clinical diagnostics .
Pharmacological Research
Olanzapine-d8 is used in pharmacological research to study the behavioral effects of olanzapine. It helps in understanding the drug’s impact on conditions like depression and schizophrenia, as well as its antidepressant-like activity in animal models . This research contributes to the development of better treatments for psychiatric disorders .
Postmortem Toxicology
The compound is also applied in postmortem toxicology to quantify olanzapine and its metabolites in human body fluids . This application is crucial for forensic investigations to determine the cause of death and to understand the pharmacokinetics of olanzapine in the human body .
Study of Drug Release Profiles
Research involving Olanzapine-d8 includes the study of drug release profiles from formulated particles . This is important for developing controlled-release formulations, which can lead to more effective and patient-friendly medication regimens .
Mechanism of Action
Target of Action
Olanzapine-d8, like its parent compound olanzapine, is an atypical antipsychotic that primarily targets multiple neuronal receptors in the brain . These include the dopamine receptors D1, D2, D3, and D4, serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors . These receptors play crucial roles in various neurological and psychological processes, including mood regulation, reward, cognition, and perception .
Mode of Action
Olanzapine-d8 acts as an antagonist at its target receptors, blocking the action of neurotransmitters such as dopamine and serotonin . This antagonistic action results in changes in neurotransmission, particularly in the mesolimbic pathway, a key area implicated in psychiatric disorders such as schizophrenia . By blocking the action of dopamine at D2 receptors, olanzapine-d8 can help to alleviate symptoms of psychosis .
Biochemical Pathways
Olanzapine-d8 affects several biochemical pathways. It has been shown to increase glucogenesis in the brain and muscle by upregulating glycogen phosphorylase and inhibiting glycogen synthase . It also modulates the kynurenine pathway of tryptophan metabolism, which may be predictive of the treatment response to olanzapine in schizophrenia . Furthermore, it has been found to impact lipid metabolism, leading to an increase in intracellular lipids and sterols .
Pharmacokinetics
Olanzapine-d8, like olanzapine, is primarily metabolized in the liver via second-phase glucuronidation . Its pharmacokinetics can be influenced by various factors such as age, gender, body weight, smoking status, and drug interactions . Therapeutic doses of olanzapine result in peak plasma concentrations much less than the concentration found to have a significant effect on cardiac repolarization .
Result of Action
The molecular and cellular effects of olanzapine-d8’s action include changes in neurotransmission, modulation of gene expression, and alterations in metabolic processes . These changes can lead to clinical effects such as alleviation of psychotic symptoms, but also to side effects such as weight gain and metabolic disturbances .
Action Environment
The action, efficacy, and stability of olanzapine-d8 can be influenced by various environmental factors. For instance, genetic polymorphisms can affect the individual response to olanzapine treatment . Moreover, factors such as diet, lifestyle, and concomitant medications can also impact the pharmacokinetics and pharmacodynamics of olanzapine-d8 .
Safety and Hazards
Future Directions
Olanzapine-d8 is intended for use as an internal standard for the quantification of olanzapine by GC- or LC-MS . As for Olanzapine, it’s used in the management of schizophrenia, bipolar 1 disorder, and agitation associated with these disorders . Future research could focus on understanding the role of kinetics in its crystallization .
properties
IUPAC Name |
2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWDHTXUZHCGIO-UFBJYANTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














